molecular formula C22H19N3O5S B12196929 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12196929
M. Wt: 437.5 g/mol
InChI Key: VZJYSJRBTBFXGR-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal and heterocyclic chemistry research. This molecule is a complex hybrid structure featuring a 1,2,4-thiadiazole ring linked to a 4-oxo-4H-chromene (chromone) scaffold. The 1,2,4-thiadiazole moiety is a privileged structure in drug discovery, known for its diverse biological potential . The chromone core (4-oxo-4H-chromene) is a fundamental structure in many naturally occurring flavonoids and is associated with a wide spectrum of pharmacological activities . This compound is furnished with a 3,4-dimethoxyphenyl group on the thiadiazole ring and 5,7-dimethyl substitutions on the chromone core, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological targets and develop novel therapeutic agents, particularly in areas such as antimicrobial and anticancer research, where similar heterocyclic hybrids have shown promise. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-11-7-12(2)19-14(26)10-18(30-17(19)8-11)21(27)24-22-23-20(25-31-22)13-5-6-15(28-3)16(9-13)29-4/h5-10H,1-4H3,(H,23,24,25,27)

InChI Key

VZJYSJRBTBFXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Thiadiazole Core Synthesis

The 1,2,4-thiadiazole ring is synthesized via cyclodehydration of substituted carboxylic acids with thiosemicarbazide. For the 3-(3,4-dimethoxyphenyl) derivative:

StepReagents/ConditionsPurposeYieldSource
13-(3,4-Dimethoxyphenyl)carboxylic acid + Thiosemicarbazide + POCl₃Cyclodehydration to form 1,2,4-thiadiazole-5-amine83%
2Purification via recrystallization (methanol)Isolation of pure thiadiazole intermediate-

Mechanistic Insight : POCl₃ acts as a dehydrating agent, facilitating the formation of the thiadiazole ring through nucleophilic attack and cyclization.

Chromene Core Preparation

The 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is synthesized through multi-component reactions:

Method A : Knoevenagel Condensation Followed by Michael Addition

  • Knoevenagel Condensation :

    • Reagents : 3,4-Dimethoxybenzaldehyde, malononitrile, dimedone (5,5-dimethylcyclohexane-1,3-dione)

    • Catalyst : Sodium ethoxide

    • Conditions : Reflux in ethanol

    • Product : 2-Amino-4H-chromene-3-carboxylate intermediate

  • Michael Addition :

    • Reagents : Cyanoacetamide, activated double bond in chromene intermediate

    • Conditions : Nucleophilic attack followed by cyclization

Method B : Direct Acylation of Chromone

  • Acyl Chloride Formation :

    • Reagents : 5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid + SOCl₂

    • Conditions : 80°C, 4 hours

    • Product : Chromene-2-carbonyl chloride

Coupling Reaction

The final amide bond is formed via carbodiimide-mediated coupling:

StepReagents/ConditionsPurposeYieldSource
1Chromene-2-carbonyl chloride + 5-Amino-1,2,4-thiadiazole + DMAPActivation of carboxylic acid-
2EDCI or DCC + TriethylamineCoupling to form carboxamide40–75%
3Workup (HCl quench, extraction)Purification-

Example : In one protocol, 0.06 g of chromone-3-carboxylic acid reacted with a thiadiazole derivative to yield 40% of the product. Another example achieved 75% yield using 1 g of chromene-2-carbonyl chloride.

Key Reaction Conditions and Optimization

Solvent and Catalyst Selection

ParameterOptimal ChoiceRationaleSource
Solvent Methanol, THF, DCMFacilitates nucleophilic reactions and solubilizes intermediates
Catalyst DMAP, TriethylamineEnhances coupling efficiency and reduces side reactions
Temperature 0–50°C (coupling), 80°C (cyclodehydration)Balances reaction rate and thermodynamic control

Yield Optimization Strategies

  • Protecting Groups : Use of Boc or Fmoc groups to prevent undesired side reactions during multi-step synthesis.

  • Microwave Assistance : Accelerates cyclization steps (e.g., thiadiazole formation) with reduced reaction times.

Mechanistic Insights

Chromene Formation

The chromene core is synthesized via Knoevenagel condensation (aryl aldehyde + malononitrile) followed by Michael addition (dimedone attack on the α,β-unsaturated nitrile). Subsequent cyclization via nucleophilic attack of the oxygen atom on the cyano carbon yields the fused chromene structure.

Thiadiazole Formation

The 1,2,4-thiadiazole ring forms through cyclodehydration of thiosemicarbazide and carboxylic acid derivatives. POCl₃ removes water, driving the reaction toward the cyclic product.

Challenges and Limitations

  • Byproduct Formation : Competing hydrolysis of acyl chlorides in aqueous conditions.

  • Steric Hindrance : Bulky substituents (e.g., 5,7-dimethyl groups) may impede coupling efficiency.

  • Purity Control : Use of silica gel chromatography or recrystallization to remove unreacted starting materials.

Data Tables

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₉N₃O₅S
Molecular Weight437.5 g/mol
IUPAC NameN-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide

Table 2: Representative Reaction Yields

StepReagentsSolventYieldSource
Thiadiazole Synthesis3-(3,4-Dimethoxyphenyl)carboxylic acid + ThiosemicarbazidePOCl₃/EtOH83%
CouplingChromene-2-carbonyl chloride + Thiadiazole amineDCM/THF40–75%

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate reported that the compound was identified as a novel anticancer agent through screening on multicellular spheroids, showcasing its ability to inhibit tumor growth effectively .

Case Study: Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death. This apoptotic effect was particularly pronounced in breast and colon cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates moderate to significant antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate
Pseudomonas aeruginosaLow

Enzyme Inhibition

Another notable application of this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit butyrylcholinesterase over acetylcholinesterase suggests potential therapeutic benefits in managing cognitive decline .

Case Study: Cholinesterase Inhibition

In a comparative study, the compound exhibited an IC50 value of 46.42 µM against butyrylcholinesterase, indicating potent inhibitory activity comparable to standard drugs used in Alzheimer's therapy .

Anti-inflammatory Effects

Preliminary research also suggests that N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation.

Table 2: Inflammatory Response Modulation

Inflammatory MarkerEffect
TNF-alphaDecreased
IL-6Decreased
COX-2Inhibition

Potential in Drug Development

The structural characteristics of this compound make it a promising candidate for further drug development. Its unique thiadiazole and chromene moieties are associated with various biological activities, making it a versatile scaffold for medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S, and its molecular weight is approximately 399.46 g/mol. The structure features a thiadiazole moiety linked to a chromene derivative, which is often associated with various biological activities.

Chemical Structure

PropertyValue
Molecular FormulaC20H21N3O4S
Molecular Weight399.46 g/mol
CAS Number1049120-10-6

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole and chromene scaffolds exhibit notable cytotoxic properties against various cancer cell lines. The following summarizes key findings related to the anticancer activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant suppressive activity against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
    • In vitro studies utilizing the MTT assay indicated that derivatives of thiadiazoles have IC50 values ranging from 4.27 µg/mL to lower than 100 nM against various cancers .
  • Mechanism of Action :
    • The biological activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and proliferation. Specifically, they may act as inhibitors of growth factors or kinases that are critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of thiadiazole derivatives and their biological activity has been extensively studied. Key observations include:

  • Substituent Effects : The nature of substituents on the thiadiazole ring significantly influences the cytotoxic potency. For instance, compounds with specific electron-donating or withdrawing groups on the phenyl ring have shown enhanced activity against targeted cancer types .

Case Studies

  • In Vivo Studies :
    • A study by Alam et al. (2011) reported that certain thiadiazole derivatives exhibited promising in vivo anticancer effects in animal models, supporting their potential for further development into therapeutic agents .
  • Combination Therapy :
    • Research has explored the efficacy of combining this compound with existing chemotherapeutic agents to enhance overall treatment effectiveness against resistant cancer strains .

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